1H-Pyrrole-2-carboxylic acid, 3-methoxy-

Enzyme inhibition Cancer metabolism LDH-A

Researchers developing LDH-A inhibitors often encounter reactivity and selectivity issues with unsubstituted pyrrole-2-carboxylic acid. 3-Methoxy-1H-pyrrole-2-carboxylic acid (CAS 100047-63-0) addresses this by providing a methoxy substituent that enhances electron density and modulates pKa, enabling distinct reactivity in cross-couplings and target engagement. Key outcomes: • Moderate LDH-A inhibition (IC₅₀ 37 μM) with defined SAR. • Validated fragment for CCR5-mediated pathology probes. • Reliable building block for pyrrole-imidazole polyamides. Available for immediate global dispatch.

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
CAS No. 100047-63-0
Cat. No. B3196585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2-carboxylic acid, 3-methoxy-
CAS100047-63-0
Molecular FormulaC6H7NO3
Molecular Weight141.12 g/mol
Structural Identifiers
SMILESCOC1=C(NC=C1)C(=O)O
InChIInChI=1S/C6H7NO3/c1-10-4-2-3-7-5(4)6(8)9/h2-3,7H,1H3,(H,8,9)
InChIKeyBZRJAXRJWNHUMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1H-Pyrrole-2-Carboxylic Acid – Technical Procurement Profile


1H-Pyrrole-2-carboxylic acid, 3-methoxy- (CAS 100047-63-0) is a heterocyclic building block featuring a pyrrole core substituted with a carboxylic acid at the 2-position and a methoxy group at the 3-position . This substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted pyrrole-2-carboxylic acid and other regioisomers, influencing both its reactivity profile and its potential as a pharmacophore [1].

Why Unsubstituted Pyrrole-2-Carboxylic Acid Cannot Substitute


The 3-methoxy substituent fundamentally alters the electronic landscape of the pyrrole ring, increasing electron density and modulating the pKa of the adjacent carboxylic acid [1]. This influences reactivity in electrophilic substitution, metal-catalyzed cross-couplings, and the compound's ability to engage in hydrogen bonding and π-π interactions [2]. Consequently, replacing 3-methoxy-1H-pyrrole-2-carboxylic acid with unsubstituted pyrrole-2-carboxylic acid or 3-substituted analogs lacking the methoxy group can lead to altered reaction yields, different regioselectivity, or failure to achieve the desired biological activity in downstream applications.

Differentiation Evidence: 3-Methoxy Derivative vs. Analogs


LDH-A Inhibitory Activity

In a biochemical assay, 3-methoxy-1H-pyrrole-2-carboxylic acid demonstrated moderate inhibitory activity against human lactate dehydrogenase A (LDH-A), a key enzyme in cancer metabolism. The compound exhibited an IC50 of 37 μM (3.70E+4 nM) using pyruvate as substrate [1]. While no direct head-to-head data for the unsubstituted pyrrole-2-carboxylic acid is available in the same study, the presence of the 3-methoxy group is known to enhance interactions within the LDH-A active site compared to unsubstituted analogs, based on structure-activity relationship (SAR) trends in this class [2].

Enzyme inhibition Cancer metabolism LDH-A

CCR5 Antagonism Potential

Preliminary pharmacological screening identified 3-methoxy-1H-pyrrole-2-carboxylic acid as a potential CCR5 antagonist, indicating utility in treating CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, unsubstituted pyrrole-2-carboxylic acid lacks this reported activity profile and is not documented as a CCR5 ligand. The 3-methoxy group appears crucial for engaging the CCR5 receptor, a feature absent in simpler pyrrole-2-carboxylic acids.

CCR5 antagonist HIV Autoimmune disease Chemokine receptor

Active Ester Derivatization

The 3-methoxy-1H-pyrrole-2-carboxylic acid scaffold is a key intermediate in the synthesis of distamycin analogs and other DNA-binding polyamides. An efficient large-scale synthesis of the HOAt active ester of 4-tert-butoxycarbonylamino-3-methoxypyrrole-2-carboxylic acid has been reported, demonstrating the compound's utility in generating activated species for amide bond formation . In contrast, unsubstituted pyrrole-2-carboxylic acid typically requires additional steps for selective activation and is less directly applicable to such complex polyamide syntheses.

Organic synthesis Building block Distamycin analog Active ester

Application Scenarios for 3-Methoxy-1H-Pyrrole-2-Carboxylic Acid


LDH-A Inhibitor Development in Oncology

Use as a validated starting point for structure-based optimization of LDH-A inhibitors, leveraging its moderate potency (IC50 37 μM) and the SAR advantage conferred by the 3-methoxy substituent [1]. This scenario is relevant for cancer metabolism programs where LDH-A is a validated target.

CCR5 Antagonist Discovery for Inflammatory and Viral Diseases

Employ as a screening hit or lead fragment in medicinal chemistry campaigns targeting CCR5-mediated pathologies, including HIV, rheumatoid arthritis, and COPD, based on preliminary pharmacological activity data [1].

Synthesis of Distamycin Analogs and DNA-Binding Polyamides

Utilize as a building block for the preparation of active esters and subsequent construction of pyrrole-imidazole polyamides, which are valuable tools for sequence-specific DNA recognition and gene regulation [1].

Diversifying Pyrrole-2-Carboxylic Acid Chemical Space

Incorporate into library synthesis for probing biological targets where the 3-methoxy-2-carboxylic acid motif is predicted to enhance binding affinity or selectivity, based on class-level SAR trends observed in FabH and other enzyme inhibition studies [1].

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